4-((3-hydroxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one
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Overview
Description
4-((3-hydroxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is a complex organic compound belonging to the quinoline family This compound is characterized by the presence of a quinoline core, a nitro group at the third position, a phenyl group at the first position, and a 3-hydroxypropylamino group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-hydroxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 1-phenylquinolin-2(1H)-one to introduce the nitro group at the third position. This is followed by the substitution reaction where the 3-hydroxypropylamino group is introduced at the fourth position through nucleophilic substitution. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-((3-hydroxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Products may include quinoline derivatives with additional oxygen-containing functional groups.
Reduction: The major product is the corresponding amino derivative.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-((3-hydroxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-((3-hydroxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-nitro-1-phenylquinolin-2(1H)-one
- 4-(2-hydroxyethylamino)-3-nitro-1-phenylquinolin-2(1H)-one
- 4-(3-aminopropylamino)-3-nitro-1-phenylquinolin-2(1H)-one
Uniqueness
4-((3-hydroxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is unique due to the presence of the 3-hydroxypropylamino group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(3-hydroxypropylamino)-3-nitro-1-phenylquinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-12-6-11-19-16-14-9-4-5-10-15(14)20(13-7-2-1-3-8-13)18(23)17(16)21(24)25/h1-5,7-10,19,22H,6,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNZALXSFNBRKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)[N+](=O)[O-])NCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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